molecular formula C10H21NO2 B13221872 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

Cat. No.: B13221872
M. Wt: 187.28 g/mol
InChI Key: AUMYCNOLIWTYOT-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is a tertiary alcohol featuring a 3-(aminomethyl)oxolane (tetrahydrofuran) substituent and a branched methylbutanol moiety. Its molecular formula is C₉H₁₉NO₂, with a calculated molecular weight of 173.25 g/mol. The compound combines a polar oxolane ring, an aminomethyl group, and a hydrophobic branched chain, making it structurally unique.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol

InChI

InChI=1S/C10H21NO2/c1-8(2)9(3,12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3

InChI Key

AUMYCNOLIWTYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1(CCOC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability, while the methylbutanol moiety can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Structural Analogues in the Oxolane/Oxetane Family

1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol
  • Molecular Formula: C₁₀H₁₉NO₂
  • Molecular Weight : 185.26 g/mol
  • Key Differences: Incorporates a cyclobutane ring instead of the tertiary butanol group.
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Key Differences: Shorter carbon chain (ethanol vs. tertiary butanol) reduces steric hindrance and may enhance solubility in polar solvents. The absence of a branched alkyl group could lower lipophilicity .
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
  • Molecular Formula: C₇H₁₅NO₃
  • Molecular Weight : 161.20 g/mol
  • Key Differences: Ether linkage between the oxolane and ethanol introduces a flexible spacer, altering hydrogen-bonding capacity and polarity compared to the target compound’s direct hydroxyl group .

Functional Group Analogues

Pregabalin (3S)-3-(Aminomethyl)-5-methylhexanoic Acid
  • Molecular Formula: C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol
  • Key Differences: Carboxylic acid replaces the tertiary alcohol, enhancing ionization at physiological pH. Pregabalin’s linear chain and γ-aminobutyric acid (GABA) analog structure contrast with the target compound’s cyclic and branched topology. Clinically used for epilepsy and neuropathic pain .
tert-Butyl 4-Amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.35 g/mol
  • Key Differences: Spirocyclic architecture and a carbamate-protected amine group distinguish it from the target compound’s free aminomethyl group. Such structural features are common in protease inhibitors and CNS-targeting drugs .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Polarity (Predicted)
Target Compound C₉H₁₉NO₂ 173.25 Tertiary alcohol, oxolane, amine Moderate
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol C₇H₁₅NO₂ 145.20 Primary alcohol, oxolane, amine High
Pregabalin C₈H₁₇NO₂ 159.23 Carboxylic acid, amine High (ionized)
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 161.20 Ether, oxolane, amine Moderate

Biological Activity

2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol, also known by its IUPAC name, exhibits significant biological activity that warrants detailed examination. This compound is characterized by its unique chemical structure, which contributes to its interaction with biological systems.

The molecular formula of this compound is C10H21NO2C_{10}H_{21}NO_2 with a molecular weight of 187 Da. Its properties include:

  • LogP : 0.04 (indicating low lipophilicity)
  • Polar Surface Area : 55 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound may have moderate solubility and potential for interaction with biological membranes .

Research has indicated that compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol may act through several mechanisms:

  • Inhibition of Enzyme Activity : Studies have shown that certain oxolane derivatives can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus.

Biological Activity Assays

Recent experiments have focused on assessing the biological activity of this compound through various assays:

Assay Type Pathogen/Cell Line IC50/ MIC (µg/mL) Notes
Antibacterial AssayE. coli62.5Moderate antibacterial activity observed
Antibacterial AssayStaphylococcus aureus78.12Effective against methicillin-resistant strains
Cytotoxicity AssayHela Cells226Exhibited antiproliferative effects
Cytotoxicity AssayA549 Cells242.52Similar antiproliferative effects observed

These results indicate promising potential for therapeutic applications, particularly in the field of infectious diseases .

Case Studies

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the effectiveness of similar compounds in inhibiting the growth of E. faecalis. The research demonstrated that modifications in the chemical structure could enhance antibacterial potency, suggesting a pathway for developing more effective antimicrobial agents .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of related oxolane derivatives on cancer cell lines, revealing that certain structural features are critical for maximizing cytotoxicity while minimizing adverse effects on normal cells .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol. Potential areas for future investigation include:

  • Structure-Activity Relationship (SAR) studies to optimize efficacy.
  • In vivo studies to evaluate pharmacokinetics and therapeutic potential.
  • Exploration of combination therapies to enhance antimicrobial efficacy against resistant strains.

Q & A

Q. Advanced Characterization :

  • Dynamic Light Scattering (DLS) : Detect aggregation states affecting solubility .
  • Ion Chromatography : Rule out ionic impurities altering solvent interactions .

Computational Modeling : COSMO-RS simulations to predict solvent-solute interactions and validate experimental data .

Table 3: Resolving Solubility Discrepancies

Discrepancy SourceResolution Strategy
Impurity interferencePurify via prep-HPLC; re-test
AggregationUse DLS; add surfactants (e.g., Tween-20)

Q. What methodologies are appropriate for elucidating the structure-activity relationships (SAR) of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol in biological systems?

  • In Silico Approaches :
  • Molecular Docking : Target receptors (e.g., GPCRs) using AutoDock Vina; focus on oxolane-amine interactions .

  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

    • In Vitro Assays :
  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .

  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

    • Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate computed descriptors (e.g., polar surface area) with experimental activity .

    Table 4: Key SAR Parameters

    ParameterImpact on ActivityMethod
    Oxolane Ring SizeAffects receptor steric compatibilityDocking
    Aminomethyl PositionModulates hydrogen bondingX-ray co-crystallography

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